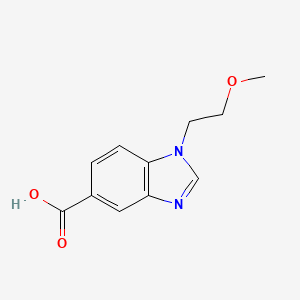

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

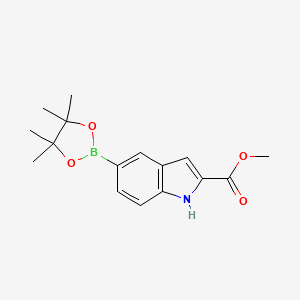

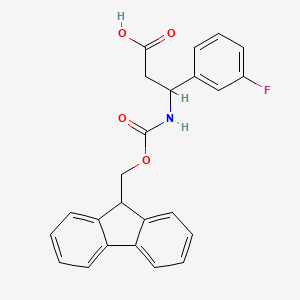

The molecular structure of this compound consists of a benzoimidazole ring fused with a carboxylic acid group. The linear formula is CH3(OCH2CH2)2OCH2CO2H . The Beilstein Registry Number is 1769137 , and the CAS Number is 16024-58-1 .

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. Researchers have investigated its reactivity and potential applications .

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 140°C at 2 mmHg .

- Density : 1.161 g/mL at 25°C .

- Refractive Index (n20/D) : 1.446 (literature value) .

- Safety Information : It is classified as Eye Damage Category 1 and should be handled with care. Personal protective equipment, including eyeshields and gloves, is recommended .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Metal–Organic Frameworks (MOFs)

Researchers have synthesized zeolite-like metal–organic frameworks using mixed ligands, including derivatives similar to the queried compound. These frameworks exhibit high chemical stability and CO2 uptake capacity, highlighting their potential in gas storage and separation applications (Tang et al., 2017).

Crystal Structure Studies

The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was thoroughly studied using single-crystal X-ray diffraction techniques. This research provides insights into the hydrogen bonding interactions and crystal packing, which are crucial for understanding the compound's chemical behavior (Yeong et al., 2018).

Biological Activities

Antimicrobial Activity

Compounds structurally related to the queried chemical have been synthesized and tested for their antimicrobial properties. For example, novel indole-benzimidazole derivatives were prepared and shown to possess significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Wang et al., 2016).

Antifungal and Antileukemic Agents

Research into the biological evaluation of benzimidazole derivatives has led to the identification of compounds with promising antileukemic activity. These findings open pathways for developing new chemotherapeutic agents (Gowda et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as antisense oligonucleotides, interact with specific mrna sequences to inhibit their expression .

Mode of Action

The mode of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is likely similar to that of other antisense oligonucleotides. These molecules bind to their target mRNA sequences through Watson-Crick base pairing, which can inhibit the expression of the target gene . This interaction can induce a blockade in the transfer of genetic information from DNA to protein .

Biochemical Pathways

Antisense oligonucleotides can affect various biochemical pathways depending on the specific mrna targets they bind to .

Pharmacokinetics

Similar compounds, such as antisense oligonucleotides, are known to have high target affinity, metabolic stability, and favorable pharmacokinetic and -dynamic properties .

Result of Action

The molecular and cellular effects of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid’s action would depend on the specific mRNA targets it binds to. By inhibiting the expression of these targets, the compound could potentially alter cellular functions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid. For instance, the stability of similar compounds, such as antisense oligonucleotides, can be affected by factors such as pH and temperature .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-5-4-13-7-12-9-6-8(11(14)15)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDUZPKRMANJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)

![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)